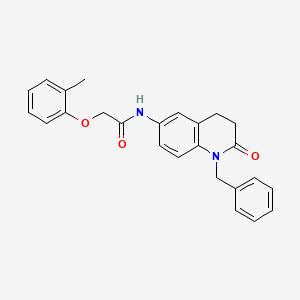

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with a benzyl group at the N1 position and an o-tolyloxy-acetamide moiety at the C6 position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-18-7-5-6-10-23(18)30-17-24(28)26-21-12-13-22-20(15-21)11-14-25(29)27(22)16-19-8-3-2-4-9-19/h2-10,12-13,15H,11,14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEYCNKFVJJHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens, including dermatophytes and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study:

A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against fungal strains. The compound exhibited an IC50 value lower than 10 µg/mL against Candida albicans, indicating potent antifungal activity .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays such as DPPH and FRAP tests. These assays measure the ability of a compound to scavenge free radicals and reduce oxidative stress.

Research Findings:

In vitro studies showed that the compound had a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities. The results indicated that it could be a candidate for developing new antioxidant agents in pharmaceutical applications .

3. Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Tetrahydroquinoline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-Mel 5 (Melanoma) | 9.7 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of DNA synthesis |

In one study, the compound demonstrated selective cytotoxicity towards melanoma cells with an IC50 value of 9.7 µM, highlighting its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The structure allows for intercalation with DNA and modulation of protein functions, which may contribute to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide and related compounds from the evidence:

Key Observations:

Core Structure Variations: The tetrahydroquinolinone core in the target compound and Compound 35 () provides rigidity and hydrogen-bonding sites, whereas WH7 and Compound 533 () utilize simpler acetamide backbones.

Substituent Effects: The N1-benzyl group in the target compound increases lipophilicity compared to the pyrrolidine-ethyl group in Compound 35, which may improve blood-brain barrier penetration . The o-tolyloxy group (2-methylphenoxy) in the target compound is less electron-withdrawing than the dichlorophenoxy groups in Compound 533, possibly reducing herbicidal potency but improving metabolic stability .

Synthesis Strategies: The target compound’s synthesis likely parallels , where chloroacetylation of an aminomethyl-tetrahydroquinolinone intermediate is followed by substitution with o-tolyloxy groups . This contrasts with , which employs chiral chromatography for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.